molecular formula C10H14N2O4 B7790753 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid CAS No. 14585-65-0

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Cat. No. B7790753
CAS RN: 14585-65-0
M. Wt: 226.23 g/mol
InChI Key: TZFNLOMSOLWIDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various processes. For instance, 3,4-Dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine, is synthesized from dopamine through the action of the enzyme monoamine oxidase (MAO) . Another compound, 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), demonstrates significant potential for catechol production because it can be easily expressed, is highly active, and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates .


Molecular Structure Analysis

The molecular structure of related compounds like 3,4-Dihydroxyphenylacetic acid can be found in databases like the NIST Chemistry WebBook . The IUPAC name for this compound is (3,4-Dihydroxyphenyl)acetic acid .


Chemical Reactions Analysis

Related compounds like 3,4-Dihydroxyphenylacetic acid (DOPAC) are involved in various chemical reactions. DOPAC, a metabolite of dopamine, can be oxidized by hydrogen peroxide, leading to the formation of toxic metabolites . Antioxidants can inhibit free-radical reactivity through several mechanisms including the donation of hydrogen, radical scavenging, and singlet oxygen quenching .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 3,4-Dihydroxyphenylacetic acid can be found in databases like the NIST Chemistry WebBook . The chemical formula for this compound is C8H8O4 and its molar mass is 168.148 g·mol−1 .

Scientific Research Applications

  • Synthesis and resolution of absolute configuration of 2-(α-hydroxy)aryl acrylate esters : This study discusses the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, a compound related to 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid. It provides insights into the synthesis and absolute configuration of related compounds (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

  • Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids : This paper describes the synthesis of 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids, structurally similar to NSAIDs like ibuprofen. These compounds, including variants like 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, have significant anti-inflammatory activities (Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008).

  • Design and optimization of a chemometrics-assisted spectrophotometric method for simultaneous determination of levodopa and carbidopa : This study involves a method for determining levodopa and carbidopa in pharmaceutical preparations. Carbidopa [(S)-3-(3,4 dihydroxyphenyl)-2-hydrazino-2-methylpropionic acid] is closely related to the compound and is used as a decarboxylase inhibitor in Parkinson's disease treatment (Damiani, Moschetti, Rovetto, Benavente, & Olivieri, 2005).

  • Inhibition of dopa decarboxylase by the hydrazino analog of α-methyldopa : This paper discusses dl -σ-Methyl-α-hydrazino-3,4-dihydroxyphenylpropionic acid (HMD), a potent inhibitor of DOPA decarboxylase, highlighting its relevance in biochemical pharmacology and its potential therapeutic applications (Porter, Watson, Titus, Totaro, & Byer, 1962).

  • Bioactive phenyl ether derivatives from the marine-derived fungus Aspergillus carneus : This study identified a new phenyl ether derivative, closely related structurally to 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, which demonstrated strong antioxidant activity. This highlights the potential of such compounds in the development of antioxidant therapies (Xu, Zhang, Zhu, Cao, & Zhu, 2017).

Mechanism of Action

The mechanism of action of related compounds involves various biological processes. For instance, 2-(3,4-Dihydroxyphenyl)Acetic Acid is a deaminated metabolite of levodopa . Dopamine, which can be metabolized into DOPAC, functions as a neurotransmitter — a chemical released by neurons (nerve cells) to send signals to other nerve cells .

Safety and Hazards

Safety data sheets provide information about the potential hazards of related compounds like 3,4-Dihydroxyphenylacetic acid. They can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Future research directions could involve further investigation of enzymes like 4-hydroxyphenylacetate-3-hydroxylase monooxygenase (4HPA3H) due to their significant potential for catechol production . Additionally, the study of the structure–activity relationship, improving its properties, and developing a robust HpaB-conducting system are of significance and value .

properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNLOMSOLWIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860427
Record name 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

CAS RN

302-53-4, 38821-49-7, 14585-65-0
Record name α-Hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbidopa, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name carbidopa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC92521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CARBIDOPA, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555UP07D5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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